Cyclohexanemethyl isocyanate CAS number 51163-24-7
Cyclohexanemethyl isocyanate CAS number 51163-24-7
An In-depth Technical Guide to Cyclohexanemethyl Isocyanate (CAS No. 51163-24-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Cyclohexanemethyl Isocyanate, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, applications, and handling protocols, ensuring a deep and practical understanding of this versatile chemical intermediate.
Introduction and Strategic Overview
Cyclohexanemethyl isocyanate, identified by CAS Number 51163-24-7, is an aliphatic isocyanate that serves as a crucial building block in organic synthesis.[1] Its unique structure, combining a reactive isocyanate functional group (-N=C=O) with a non-aromatic cyclohexyl moiety, imparts specific properties to the molecules and polymers derived from it. Unlike aromatic isocyanates, its aliphatic nature contributes to UV stability and non-yellowing characteristics in resulting polymers, a critical attribute for durable coatings and materials.
In the realm of drug discovery, its role as a reactive intermediate is paramount. The isocyanate group is a powerful electrophile, readily forming stable covalent bonds with nucleophilic groups found in target molecules, such as amines and alcohols, to create urea and urethane linkages, respectively.[2] This reactivity is harnessed to build more complex molecular architectures, including active pharmaceutical ingredients (APIs). A notable example is its use as a key intermediate in the synthesis route for the hypoglycemic drug glimepiride.[3] This guide will dissect its properties, synthesis, reactivity, and safe handling to empower its effective and safe utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its successful application in synthesis. These properties dictate the conditions required for reactions, purification, and storage.
Key Physicochemical Properties
The quantitative data for Cyclohexanemethyl isocyanate are summarized below. These values are critical for experimental design, influencing solvent choice, reaction temperature, and purification methods like distillation.
| Property | Value | Source(s) |
| CAS Number | 51163-24-7 | [1][4] |
| Molecular Formula | C₈H₁₃NO | [1][5] |
| Molecular Weight | 139.19 g/mol | [4][6] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 193-194 °C (lit.) | [1][4] |
| Density | 0.974 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.4610 (lit.) | [1][4] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [4][8] |
| Storage Temperature | 2-8°C | [1][4] |
Spectroscopic Signature
While specific spectral data requires direct acquisition, the known structure of Cyclohexanemethyl isocyanate allows for the prediction of its key spectroscopic features, which are essential for reaction monitoring and product confirmation.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic signal is the strong, sharp absorption band for the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹ . The disappearance of this peak is the most reliable indicator of reaction completion when the isocyanate is consumed. Additional peaks corresponding to C-H stretching of the cyclohexane ring will be observed around 2850-2950 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aliphatic region (approx. 0.8-2.0 ppm) corresponding to the protons of the cyclohexane ring. The methylene protons (-CH₂-NCO) adjacent to the isocyanate group will appear as a distinct signal, likely a doublet, shifted further downfield (approx. 3.0-3.5 ppm).
-
¹³C NMR: The carbon of the isocyanate group (-N=C =O) is highly characteristic and will appear in the downfield region of the spectrum, typically around 120-125 ppm .[9] The carbon of the methylene group (-C H₂-NCO) will be in the 40-50 ppm range, with the remaining cyclohexane carbons appearing further upfield.
-
Synthesis and Manufacturing Pathways
The synthesis of isocyanates is a critical industrial process, historically dominated by methods involving the highly toxic reagent phosgene. However, increasing safety and environmental concerns have driven the development of alternative, more sustainable routes.[10]
Traditional Phosgenation Route
The conventional method for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂).[2][11] For Cyclohexanemethyl isocyanate, this would proceed via the reaction of cyclohexanemethylamine with phosgene.
Reaction: C₆H₁₁CH₂NH₂ + COCl₂ → C₆H₁₁CH₂NCO + 2 HCl[2]
This process is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene, making it suitable only for specialized industrial settings with robust containment measures.[2][3]
Phosgene-Free Synthesis Routes
The development of phosgene-free methods is a significant area of green chemistry research.[10] One documented alternative involves the direct reaction of the corresponding amine with carbon dioxide in the presence of a dehydrating agent and an organic base.[3] This approach avoids the hazards of phosgene, offering a potentially safer and more environmentally benign pathway.[3] Other modern methods for isocyanate synthesis include the Curtius or Lossen rearrangements of carboxylic acid derivatives.[12]
Caption: Comparison of Phosgene vs. Phosgene-Free Synthesis Routes.
Reactivity and Mechanistic Insights
The utility of Cyclohexanemethyl isocyanate stems from the electrophilic nature of the central carbon atom in the -N=C=O group.[7][13] This carbon is highly susceptible to attack by nucleophiles, leading to a variety of useful chemical transformations.
Reaction with Alcohols to Form Urethanes
The reaction with alcohols is fundamental to the production of polyurethanes.[2][14] The nucleophilic oxygen of the alcohol attacks the isocyanate carbon, followed by proton transfer to the nitrogen, resulting in a stable urethane (or carbamate) linkage.
Mechanism: ROH + R'NCO → ROC(O)N(H)R'[2]
The reaction rate is influenced by several factors. Primary alcohols react more readily than secondary alcohols, and tertiary alcohols are significantly less reactive due to steric hindrance.[14] The reaction can be catalyzed by tertiary amines or organotin compounds, which can significantly accelerate the rate of urethane formation.[15][16]
Caption: Mechanism of Urethane Formation via Nucleophilic Attack.
Reaction with Amines to Form Ureas
Isocyanates react readily with primary and secondary amines to form substituted ureas.[2] This reaction is typically faster than the reaction with alcohols and often proceeds without the need for a catalyst.
Mechanism: R₂NH + R'NCO → R₂NC(O)N(H)R'[2]
This transformation is crucial in the synthesis of polyureas and in pharmaceutical chemistry for linking molecular fragments.
Reaction with Water
A critical consideration in handling isocyanates is their reactivity with water.[2] The initial reaction forms an unstable carbamic acid, which quickly decomposes to yield a primary amine and carbon dioxide gas.[2]
Mechanism: R'NCO + H₂O → [R'NHCOOH] → R'NH₂ + CO₂[2]
The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea. This reactivity has two major practical implications:
-
Foam Production: In polyurethane manufacturing, this reaction is exploited by adding a controlled amount of water to act as a blowing agent, with the liberated CO₂ creating the foam structure.[2]
-
Handling Hazard: In a sealed container, moisture contamination can lead to a dangerous buildup of pressure from CO₂ evolution, potentially causing the container to rupture.[17] Therefore, isocyanates must be handled and stored under strictly anhydrous conditions.
Applications in Drug Development and Materials Science
The predictable and efficient reactivity of Cyclohexanemethyl isocyanate makes it a valuable tool in both materials science and the synthesis of complex organic molecules.
-
Polymer Chemistry: As an aliphatic isocyanate, it is used as a monomer or cross-linking agent for polyurethanes used in high-performance coatings, adhesives, binders, and elastomers where light stability and resistance to weathering are required.
-
Drug Discovery: It serves as a linker or reactive handle to conjugate different molecular fragments. Its ability to form stable urea or urethane bonds is exploited in medicinal chemistry to build potential drug candidates. The "magic methyl" effect, where the addition of a methyl group can drastically alter a drug's properties, is a key concept in drug design, and similarly, the introduction of a cyclohexylmethyl group via this isocyanate can profoundly impact a molecule's lipophilicity, conformational flexibility, and metabolic stability.[18]
-
Bioconjugation: The isocyanate group can react with amine groups on proteins (e.g., the epsilon-amino group of lysine) to form stable bioconjugates, although other chemistries are often preferred for their greater selectivity in aqueous environments.
Safety, Handling, and Storage Protocols
Isocyanates as a class are toxic and require careful handling. Cyclohexanemethyl isocyanate is classified as hazardous, with risks including acute toxicity if swallowed, inhaled, or in contact with skin; skin and eye irritation; and respiratory sensitization.[4][6][8]
Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6][8]
-
Irritation: Causes skin irritation and serious eye irritation.[4][6][8]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[4][6][8] May cause an allergic skin reaction.[19] Repeated exposure can lead to permanent sensitization.[20]
-
Target Organs: Primarily affects the respiratory system.[4][8]
Mandatory Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is non-negotiable when handling this substance.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] A NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is inadequate or for spill response.[20][21]
-
Eye and Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.[4][19]
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as butyl rubber. Latex or nitrile gloves are not recommended for prolonged contact. Inspect gloves prior to use.[19]
-
Protective Clothing: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent any skin contact.[21]
Handling and Storage Workflow
A systematic approach to handling and storage is essential to mitigate risks.
Caption: Standard Operating Procedure for Safe Handling of Isocyanates.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1][4] The key is to protect it from moisture to prevent CO₂ buildup.
-
Handling: Always work in a chemical fume hood. Avoid inhalation of vapor.[22] Keep away from sources of ignition and incompatible materials like water, strong acids, strong bases, and alcohols (unless part of the intended reaction).[22][23]
-
Spill Response: In case of a spill, evacuate the area.[21] Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[20][22] Do not seal the waste container immediately, as CO₂ may be generated.[20]
Conclusion
Cyclohexanemethyl isocyanate is a reagent of significant utility, bridging the gap between polymer science and pharmaceutical development. Its value lies in the predictable and efficient reactivity of the isocyanate group, tempered by the stability and physical properties imparted by its aliphatic cyclohexyl backbone. For the researcher and drug development professional, a mastery of its chemical principles—from reaction mechanisms to stringent safety protocols—is essential. By understanding the causality behind its behavior, scientists can fully leverage its potential as a molecular building block while ensuring the highest standards of laboratory safety.
References
- Cyclohexanemethyl isocyan
- Cyclohexanemethyl isocyan
- Cyclohexanemethyl isocyan
- CYCLOHEXANEMETHYL ISOCYAN
- CYCLOHEXANEMETHYL ISOCYAN
- CYCLOHEXANEMETHYL ISOCYANATE 97 - Safety D
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Kinetics and catalysis of consecutive isocyanate reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Cyclohexanemethyl isocyanate 97 51163-24-7 - Safety Inform
- CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.
- Safety Data Sheet for Cyclohexane.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYAN
- Aldrich 405949 - SAFETY D
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing.
- Kinetic study of the reaction between phenyl isocyanate and aniline in non-polar solvents. AUB ScholarWorks.
- (Isocyanatomethyl)cyclohexane | C8H13NO | CID 3414518. PubChem - NIH.
- Cyclohexanemethyl isocyanate | CAS 51163-24-7. Santa Cruz Biotechnology.
- Safety Data Sheet for 1,3-bis(isocyan
- Plots of the heat capacity of various isocyanates as a function of temperature.
- Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate groups.
- METHYL ISOCYAN
- Isocyanates – A family of chemicals. Transports Canada.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry.
- Safe Handling and Storage Guidelines for Cyclohexane. Aure Chemical.
- How to Safely Handle Isocyan
- Buy Methyl 4-(isocyanomethyl)
- Isocyan
- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA.
- Cyclohexanemethyl isocyan
- Isocyanate synthesis by substitution. Organic Chemistry Portal.
- Methyl isocyanide. Organic Syntheses Procedure.
- Methyl Isocyan
- Effects of Isocyanate Structure on the Properties of Polyurethane. MDPI.
- Methyl isocyan
- Cyclohexanemethyl isocyan
- General Methods for NMR, IR, and Mass Spectrometry. ElectronicsAndBooks.
- Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry (RSC Publishing).
- Isocyanate-based multicomponent reactions. PMC - NIH.
- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innov
- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH.
- 13C NMR spectrum of methyl isocyanate.
- The syntheses and NMR studies of hexadeca- and octaneopentoxyphthalocyanines. YorkSpace.
Sources
- 1. CYCLOHEXANEMETHYL ISOCYANATE 97 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate - Google Patents [patents.google.com]
- 4. Cyclohexanemethyl isocyanate 97 51163-24-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. (Isocyanatomethyl)cyclohexane | C8H13NO | CID 3414518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexanemethyl isocyanate 97 51163-24-7 [sigmaaldrich.com]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 12. Isocyanate synthesis by substitution [organic-chemistry.org]
- 13. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 15. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 16. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. angenechemical.com [angenechemical.com]
- 20. Isocyanates – A family of chemicals [tc.canada.ca]
- 21. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. orgchemboulder.com [orgchemboulder.com]
